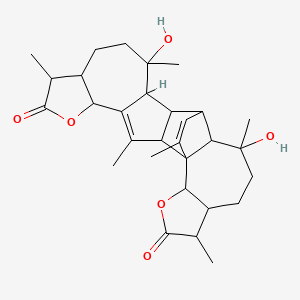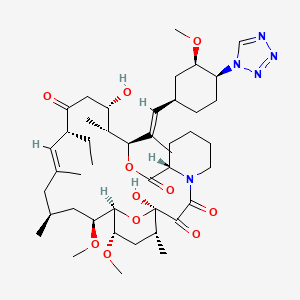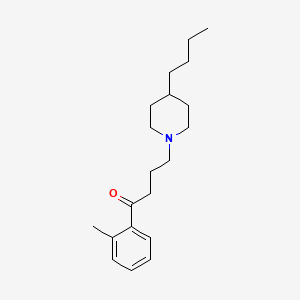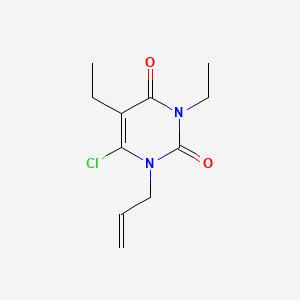
Acluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acluracil is a biochemical.
Aplicaciones Científicas De Investigación
Anticancer Research : Studies have focused on the development of new anticancer drugs, including derivatives of nitrosomethylurea (NMU), which are relevant to understanding the applications of compounds like Acluracil in oncology. This research includes computer modeling techniques of biochemical mechanisms and their combinations, highlighting the role of compounds similar to Acluracil in the treatment of various cancers (Камчибекова, 2016).
Hepatoprotective Properties : Atractylodin, a compound with similar applications as Acluracil, has been studied for its hepatoprotective properties. This research is indicative of Acluracil's potential in protecting the liver from damage and its role in treating liver-related diseases (Lyu et al., 2019).
Diabetes and Calorie Restriction Mimetics : The alpha-glucosidase inhibitor acarbose, similar to Acluracil, has been studied for its potential as a calorie restriction mimetic and its application in treating type 2 diabetes. This indicates a potential research avenue for Acluracil in the context of metabolic disorders and aging (Smith et al., 2020).
Neurological Diseases : Research on α-amino-3-hydroxyl-5-methyl-4-isoxazole-propionate receptors (AMPARs) in epilepsy underscores the importance of glutamate receptor modulation in neurological diseases. This line of research could be relevant for exploring Acluracil's applications in neurological disorders (Citraro et al., 2014).
Cardiovascular Disease in Diabetics : Studies on acarbose, a compound with mechanisms similar to Acluracil, show its effectiveness in reducing the risk of myocardial infarction in diabetic patients. This suggests potential applications for Acluracil in cardiovascular disease management for diabetic populations (Hanefeld et al., 2004).
Propiedades
Número CAS |
20938-38-9 |
|---|---|
Nombre del producto |
Acluracil |
Fórmula molecular |
C11H15ClN2O2 |
Peso molecular |
242.7 g/mol |
Nombre IUPAC |
6-chloro-3,5-diethyl-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15ClN2O2/c1-4-7-14-9(12)8(5-2)10(15)13(6-3)11(14)16/h4H,1,5-7H2,2-3H3 |
Clave InChI |
GPSWWJCFLZMBGB-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C(=O)N(C1=O)CC)CC=C)Cl |
SMILES canónico |
CCC1=C(N(C(=O)N(C1=O)CC)CC=C)Cl |
Apariencia |
Solid powder |
Otros números CAS |
20938-38-9 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ACLU acluracil |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-methoxy-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B1666462.png)
![Benzoic acid, 2-[[(4-chloro-3-nitrophenyl)sulfonyl]amino]-](/img/structure/B1666463.png)
![4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid](/img/structure/B1666464.png)
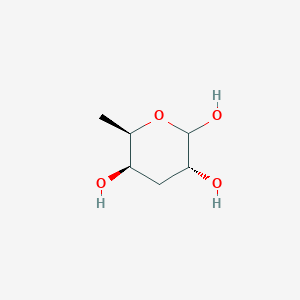
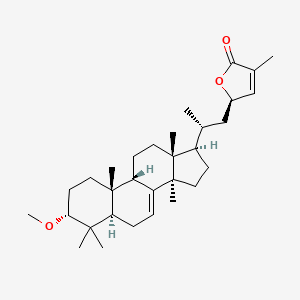
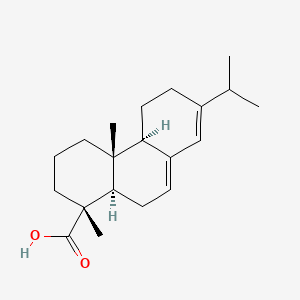
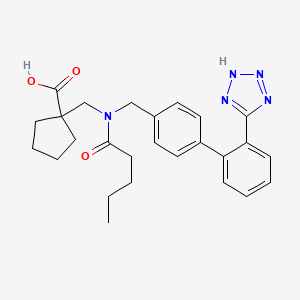
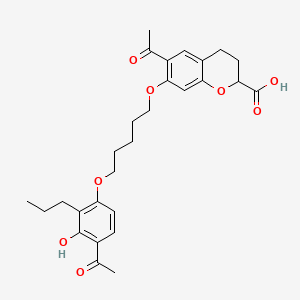
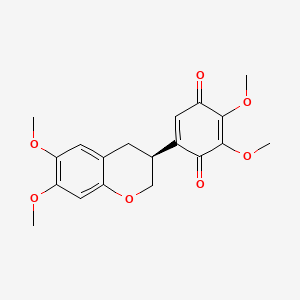
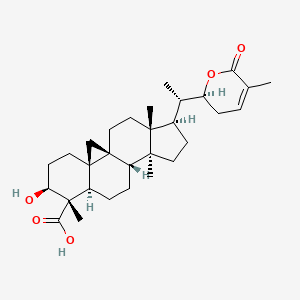
![(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B1666479.png)
